4-Bromo-2,6-dimethylanisole

Descripción

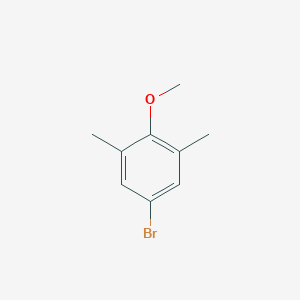

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMARFGDTMJBIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299144 | |

| Record name | 4-Bromo-2,6-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-38-7 | |

| Record name | 14804-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,6-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromo-2,6-dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,6-dimethylanisole, a key intermediate in organic synthesis. The information is curated for professionals in research and development, with a focus on data accuracy and practical application.

Core Chemical Properties

4-Bromo-2,6-dimethylanisole is an aromatic compound with a molecular formula of C₉H₁₁BrO.[1][2] It is also known by several synonyms, including 5-Bromo-2-methoxy-1,3-dimethylbenzene and 5-Bromo-2-methoxy-m-xylene.[1][2] This compound is characterized by a methoxy-substituted benzene ring with two methyl groups and a bromine atom, which imparts notable reactivity useful in various chemical syntheses.[1] It is often utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[1]

The physical appearance of 4-Bromo-2,6-dimethylanisole is typically a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] It possesses a distinct aromatic odor characteristic of substituted anisoles.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 4-Bromo-2,6-dimethylanisole.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [3][4] |

| CAS Number | 14804-38-7 | [3] |

| Boiling Point | 117-120 °C at 13 mmHg | [2][3][5] |

| Density | 1.347 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.5450 | [2][3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][5] |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

Spectral Analysis

Experimental Protocols

A detailed experimental protocol for the synthesis of 4-Bromo-2,6-dimethylanisole is not explicitly available in the searched results. However, a procedure for the bromination of a similar substrate, 2,6-dimethylaniline, can be adapted.

Illustrative Synthesis Pathway

The synthesis of 4-Bromo-2,6-dimethylanisole would likely proceed via the electrophilic bromination of 2,6-dimethylanisole. The methoxy group and the two methyl groups are ortho-, para-directing, and activating. The para position to the strong activating methoxy group is the most likely site for bromination.

Caption: Proposed synthesis workflow for 4-Bromo-2,6-dimethylanisole.

Reactivity and Potential Applications

The bromine atom on the aromatic ring of 4-Bromo-2,6-dimethylanisole is a versatile functional group for further chemical transformations. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. It can also be converted into an organometallic reagent, for example, through lithium-halogen exchange or the formation of a Grignard reagent, which can then react with various electrophiles. This reactivity makes it a valuable building block in the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Safety and Handling

4-Bromo-2,6-dimethylanisole is classified as a warning-level hazard, causing skin and eye irritation.[3] The GHS hazard codes associated with this compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Eyeshields or safety glasses.[3]

-

Hand Protection: Protective gloves.[3]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a suitable respirator filter (e.g., type ABEK (EN14387)) should be used.[3]

Handling and Storage:

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

The following diagram illustrates the logical flow for handling a chemical with the hazard profile of 4-Bromo-2,6-dimethylanisole.

Caption: Logical workflow for safe handling of 4-Bromo-2,6-dimethylanisole.

References

4-Bromo-2,6-dimethylanisole CAS number and structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,6-dimethylanisole, a key chemical intermediate. It details the compound's chemical identity, including its CAS number and structure, and summarizes its physicochemical properties. This document includes a plausible experimental protocol for its synthesis, based on established chemical principles for the bromination of activated aromatic compounds. Furthermore, it presents available spectroscopic data and visualizations to aid in its identification and use in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Chemical Identity and Structure

4-Bromo-2,6-dimethylanisole, also known as 5-Bromo-2-methoxy-m-xylene, is an aromatic ether. The presence of the bromine atom and the methoxy group makes it a versatile intermediate for various organic syntheses, including the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the development of new chemical entities.[1][2]

CAS Number: 14804-38-7[1][3][4][5][6]

Molecular Formula: C₉H₁₁BrO[1][3][7]

Molecular Weight: 215.09 g/mol [1][3][7]

Synonyms: 5-Bromo-2-methoxy-m-xylene, 5-Bromo-2-methoxy-1,3-dimethylbenzene[2][4]

Chemical Structure

The structure of 4-Bromo-2,6-dimethylanisole consists of a benzene ring substituted with a methoxy group, two methyl groups at positions 2 and 6, and a bromine atom at position 4.

References

- 1. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]

- 2. CAS 14804-38-7: 4-BROMO-2,6-DIMETHYLANISOLE | CymitQuimica [cymitquimica.com]

- 3. 4-BROMO-2-METHYLANISOLE(14804-31-0) 13C NMR spectrum [chemicalbook.com]

- 4. Synthesis routes of 4-Bromo-2,6-dimethylanisole [benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. PubChemLite - 4-bromo-2,6-dimethylanisole (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 7. usbio.net [usbio.net]

Synthesis of 4-Bromo-2,6-dimethylanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 4-bromo-2,6-dimethylanisole, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

4-Bromo-2,6-dimethylanisole is an aromatic compound featuring a methoxy group and two methyl groups on a brominated benzene ring. Its structure makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the bromo substituent can be readily functionalized. This guide focuses on the most efficient and commonly employed synthetic pathways to obtain this key intermediate.

Primary Synthesis Route: Electrophilic Bromination of 2,6-Dimethylanisole

The most direct and high-yielding approach to 4-bromo-2,6-dimethylanisole is the electrophilic aromatic substitution of 2,6-dimethylanisole. The methoxy group is a strong activating group and, in conjunction with the two methyl groups, directs the incoming electrophile (bromine) to the para position.

Recommended Method: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile

Recent studies have highlighted the use of N-bromosuccinimide (NBS) in acetonitrile as a mild and highly regioselective method for the bromination of activated aromatic rings, such as 2,6-dimethylanisole. This method offers excellent yield and avoids the use of harsher reagents like elemental bromine.[1][2]

Reaction Scheme:

Caption: Electrophilic bromination of 2,6-dimethylanisole using NBS.

Experimental Protocol:

This protocol is adapted from the general procedure for the bromination of activated arenes using NBS in acetonitrile.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylanisole (1.0 eq) in dry acetonitrile (approximately 0.5 M concentration).

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-bromo-2,6-dimethylanisole.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 93% | [1] |

| Reaction Time | 4 hours | [1] |

| Temperature | Room Temperature | [1] |

Alternative Synthesis Route: From 2,6-Dimethylphenol

An alternative, two-step synthesis begins with the more readily available 2,6-dimethylphenol. This route involves the methylation of the phenol followed by the bromination of the resulting 2,6-dimethylanisole as described in the primary route.

Workflow Diagram:

References

An In-depth Technical Guide to 4-Bromo-2,6-dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, spectral, and synthetic aspects of 4-Bromo-2,6-dimethylanisole (CAS No. 14804-38-7), a halogenated aromatic compound with potential applications as an intermediate in organic synthesis.

Core Physical and Chemical Properties

4-Bromo-2,6-dimethylanisole is a substituted anisole characterized by a bromine atom at the para position and two methyl groups ortho to the methoxy group. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO | [1][2][3] |

| Molecular Weight | 215.09 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 117-120 °C at 13 mmHg | |

| Density | 1.347 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5450 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| InChI Key | MMARFGDTMJBIBK-UHFFFAOYSA-N | |

| SMILES | COc1c(C)cc(Br)cc1C |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 4-Bromo-2,6-dimethylanisole.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of 4-Bromo-2,6-dimethylanisole is characterized by three distinct singlets, corresponding to the aromatic protons, the methoxy protons, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | s | 2H | Ar-H |

| 3.70 | s | 3H | -OCH₃ |

| 2.25 | s | 6H | Ar-CH₃ |

Note: Spectrum obtained in CDCl₃. Data sourced from reference[6].

Experimental Protocols

A viable method for the synthesis of 4-Bromo-2,6-dimethylanisole is the electrophilic bromination of 2,6-dimethylanisole. The use of N-Bromosuccinimide (NBS) in acetonitrile provides a mild and regiospecific approach to achieving the desired product.[6]

Synthesis of 4-Bromo-2,6-dimethylanisole from 2,6-Dimethylanisole

This protocol outlines a general procedure for the nuclear bromination of 2,6-dimethylanisole using NBS in acetonitrile.

Materials:

-

2,6-Dimethylanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% aqueous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylanisole (1 equivalent) in acetonitrile.

-

To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Bromo-2,6-dimethylanisole by column chromatography on silica gel or by distillation under reduced pressure.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 4-Bromo-2,6-dimethylanisole.

Potential Applications in Drug Development and Research

While specific biological activities for 4-Bromo-2,6-dimethylanisole are not widely documented, its structure as a polysubstituted aromatic compound makes it a valuable intermediate in medicinal chemistry. Halogenated aromatic rings are common motifs in pharmaceutical compounds, and the bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. This allows for the exploration of structure-activity relationships in drug discovery programs.

Potential Functionalization Pathways:

Caption: Potential cross-coupling reactions of 4-Bromo-2,6-dimethylanisole.

References

- 1. CAS 14804-38-7: 4-BROMO-2,6-DIMETHYLANISOLE | CymitQuimica [cymitquimica.com]

- 2. watson-int.com [watson-int.com]

- 3. 4-BROMO-2,6-DIMETHYLANISOLE | CAS: 14804-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 4-Bromo-2,6-dimethylanisole, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. strem.com [strem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

4-Bromo-2,6-dimethylanisole material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 4-Bromo-2,6-dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-Bromo-2,6-dimethylanisole (CAS No. 14804-38-7), intended for use by professionals in research and development. The information is compiled from various safety data sheets to ensure a thorough understanding of the chemical's properties and associated hazards.

Section 1: Chemical and Physical Properties

4-Bromo-2,6-dimethylanisole is an organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] It is characterized by a benzene ring substituted with a bromine atom, two methyl groups, and a methoxy group.[1] Depending on temperature and purity, it can appear as a colorless to pale yellow liquid or solid.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 117-120 °C at 13 mmHg | |

| Density | 1.347 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5450 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Soluble in organic solvents, less soluble in water.[1] | [1] |

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous. The primary hazards are skin and eye irritation.[4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[4] |

Signal Word: Warning[4]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[4]

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with 4-Bromo-2,6-dimethylanisole.

Experimental Protocol for Safe Handling:

-

Ventilation: Use only in a well-ventilated area.[4] Local exhaust ventilation should be employed to control airborne concentrations.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., type ABEK (EN14387) respirator filter).

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in work areas.

-

Handling Procedure: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures and First Aid

Experimental Protocol for Emergency Response:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

In Case of Inhalation:

-

Move the person to fresh air and keep them comfortable for breathing.[4]

-

If respiratory symptoms develop, seek medical attention.

-

-

In Case of Ingestion:

Firefighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[4]

-

Specific Hazards: Thermal decomposition may produce carbon oxides and hydrogen bromide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Section 5: Visual Guides

The following diagrams illustrate key safety workflows.

Caption: Hazard identification and response workflow.

Caption: Accidental spill response workflow.

References

Commercial Availability of 4-Bromo-2,6-dimethylanisole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of 4-Bromo-2,6-dimethylanisole (CAS No. 14804-38-7), a valuable building block for researchers, scientists, and professionals in drug development. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and a common cross-coupling reaction, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

4-Bromo-2,6-dimethylanisole is a substituted aromatic compound with a bromine atom and two methyl groups on an anisole core.[1] Its reactivity, particularly at the bromine-substituted position, makes it a useful intermediate in various chemical syntheses.[1] The compound is typically a colorless to pale yellow liquid.[1][2]

| Property | Value | Source |

| CAS Number | 14804-38-7 | [3] |

| Molecular Formula | C₉H₁₁BrO | [2][3] |

| Molecular Weight | 215.09 g/mol | [3] |

| Boiling Point | 117-120 °C at 13 mmHg | [3] |

| Density | 1.347 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.5450 | [3] |

| Assay (Purity) | 97% to ≥98.5% | [2][3] |

| Appearance | Clear colorless to yellow liquid | [2] |

Commercial Availability

4-Bromo-2,6-dimethylanisole is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories as well as bulk manufacturing. The compound is offered in various purities and quantities, from grams to kilograms.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | Inquire for details |

| Thermo Scientific Chemicals | 99%, ≥98.5% (GC) | 5 g, 25 g |

| TCI America | >96.0% (GC) | Inquire for details |

| BroadPharm | 99% | 5 g |

| United States Biological | Highly Purified | 500 mg, 1 g |

| Alfa Chemistry | --- | Inquire for details |

Experimental Protocols

Synthesis of 4-Bromo-2,6-dimethylanisole from 2,6-Dimethylanisole

This protocol describes a general method for the bromination of 2,6-dimethylanisole to yield 4-Bromo-2,6-dimethylanisole. The methoxy and methyl groups are ortho-para directing, and the para position is unhindered, making it the primary site of electrophilic substitution.

Materials:

-

2,6-Dimethylanisole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylanisole (1.0 equivalent) in DMF.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-2,6-dimethylanisole.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-dimethylanisole with an arylboronic acid. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Materials:

-

4-Bromo-2,6-dimethylanisole

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Schlenk flask

-

Magnetic stirrer and hotplate

-

Condenser

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-2,6-dimethylanisole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio, 10 mL total volume) via syringe.

-

Stir the reaction mixture at 80-90 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate key chemical and biological pathways relevant to the synthesis and application of 4-Bromo-2,6-dimethylanisole.

References

An In-depth Technical Guide to the Core Reactions of 4-Bromo-2,6-dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylanisole is a versatile aromatic building block characterized by a sterically hindered and electron-rich phenyl ring, substituted with a bromine atom that serves as a reactive handle for a multitude of cross-coupling reactions. Its unique structural features make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key reactions involving 4-Bromo-2,6-dimethylanisole, complete with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways to facilitate its application in research and development.

Core Reactions and Methodologies

The reactivity of the C-Br bond in 4-Bromo-2,6-dimethylanisole allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the most pivotal of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and 4-Bromo-2,6-dimethylanisole is an excellent substrate for many of these transformations.

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction of 4-Bromo-2,6-dimethylanisole with various boronic acids or esters proceeds efficiently in the presence of a palladium catalyst and a base.

Quantitative Data: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylanisole

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | ~92 (representative) |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | High (expected) |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2.0) | DMF | 110 | 8 | Good (expected) |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add 4-Bromo-2,6-dimethylanisole (1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. The steric hindrance around the bromine atom in 4-Bromo-2,6-dimethylanisole necessitates the use of bulky, electron-rich phosphine ligands to achieve high yields.

Quantitative Data: Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylanisole

| Entry | Amine | Pd-Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | High (expected) |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | Good (expected) |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | LHMDS (1.5) | THF | 80 | 16 | Moderate to Good (expected) |

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), and the phosphine ligand, for instance, XPhos (0.02 mmol, 9.5 mg), to an oven-dried Schlenk tube.

-

To the same tube, add sodium tert-butoxide (1.2 mmol, 115 mg), 4-Bromo-2,6-dimethylanisole (1.0 mmol, 215 mg), and morpholine (1.1 mmol, 96 µL).

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General workflow for the Buchwald-Hartwig amination.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Quantitative Data: Sonogashira Coupling of 4-Bromo-2,6-dimethylanisole

| Entry | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | Toluene | 70 | 6 | High (expected) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 60 | 8 | Good (expected) |

| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (3) | Piperidine | DMF | 80 | 10 | Good (expected) |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a Schlenk flask, add 4-Bromo-2,6-dimethylanisole (1.0 mmol, 215 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous toluene (5 mL) and triethylamine (2 mL).

-

Add phenylacetylene (1.2 mmol, 132 µL) via syringe.

-

Heat the reaction mixture to 70 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Dual catalytic cycles of the Sonogashira coupling.

Grignard Reaction

The formation of a Grignard reagent from 4-Bromo-2,6-dimethylanisole provides a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds. The use of tetrahydrofuran (THF) as a solvent is often beneficial for the formation of Grignard reagents from sterically hindered aryl bromides.

Quantitative Data: Grignard Reactions with 4-Bromo-2,6-dimethylanisole

| Entry | Electrophile | Grignard Formation Conditions | Reaction Conditions | Product Type | Yield (%) |

| 1 | Benzaldehyde | Mg, THF, reflux | THF, 0 °C to rt | Secondary Alcohol | Good (expected) |

| 2 | Acetone | Mg, THF, reflux | THF, 0 °C to rt | Tertiary Alcohol | Good (expected) |

| 3 | N,N-Dimethylformamide (DMF) | Mg, THF, reflux | THF, 0 °C, then acidic workup | Aldehyde | Moderate (expected) |

Experimental Protocol: Grignard Reaction with Benzaldehyde

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 mmol, 29 mg).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-Bromo-2,6-dimethylanisole (1.0 mmol, 215 mg) in anhydrous THF (5 mL).

-

Add a small portion of the aryl bromide solution to the magnesium and gently warm the flask to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of benzaldehyde (1.0 mmol, 102 µL) in anhydrous THF (2 mL) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Workflow for Grignard reagent formation and reaction.

Directed Ortho-Lithiation

While the bromine atom is the primary reactive site for cross-coupling, the methoxy group in the parent 2,6-dimethylanisole can act as a directing group for ortho-lithiation, allowing for functionalization at the C3 and C5 positions. This strategy is useful for introducing substituents adjacent to the methoxy group.

Experimental Protocol: Directed Ortho-Lithiation and Formylation of 2,6-Dimethylanisole

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2,6-dimethylanisole (1.0 mmol, 136 mg) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 mmol, e.g., 0.44 mL of a 2.5 M solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Cool the reaction mixture back to -78 °C.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol, 116 µL).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl (5 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the corresponding aldehyde.

4-Bromo-2,6-dimethylanisole: A Versatile Building Block for Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylanisole is an aromatic organic compound that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a methoxy group and two methyl groups on a brominated benzene ring, provides a unique combination of steric hindrance and electronic properties that can be exploited for the regioselective synthesis of complex molecules. The presence of a bromine atom allows for a variety of cross-coupling reactions, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,6-dimethylanisole, detailed experimental protocols for its key reactions, and illustrates its synthetic utility.

Physicochemical and Spectroscopic Data

Table 1: Physical Properties of 4-Bromo-2,6-dimethylanisole

| Property | Value | Reference |

| CAS Number | 14804-38-7 | [2][3][4] |

| Molecular Formula | C₉H₁₁BrO | [1][4] |

| Molecular Weight | 215.09 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 117-120 °C at 13 mmHg | [2] |

| Density | 1.347 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5450 | [2] |

Table 2: Spectroscopic Data of 4-Bromo-2,6-dimethylanisole

| Spectrum Type | Data |

| ¹H NMR | Predicted shifts: Aromatic protons (s, 2H), Methoxy protons (s, 3H), Methyl protons (s, 6H). Note: Experimental data not found in searched resources. |

| ¹³C NMR | Predicted shifts: Aromatic carbons (including C-Br, C-O, C-CH₃, and C-H), Methoxy carbon, Methyl carbons. Note: Experimental data not found in searched resources. |

| Infrared (IR) | Predicted characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds. Note: Experimental data not found in searched resources. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) expected at m/z 214/216 (due to bromine isotopes).[5] Note: Experimental data not found in searched resources. |

Key Synthetic Applications and Experimental Protocols

4-Bromo-2,6-dimethylanisole is a versatile substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the general experimental protocols for some of the most common transformations.

Disclaimer: The following protocols are general procedures for the reaction types indicated and have not been optimized specifically for 4-Bromo-2,6-dimethylanisole. Researchers should perform their own optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) for the best results.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction can be used to synthesize biaryl compounds from 4-Bromo-2,6-dimethylanisole.

General Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask, combine the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reactants and Solvent: Add 4-Bromo-2,6-dimethylanisole (1.0 equivalent) and a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of 4-Bromo-2,6-dimethylanisole with a wide variety of primary and secondary amines.

General Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 1-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equivalents) to a dry Schlenk tube.

-

Addition of Reactants and Solvent: Add 4-Bromo-2,6-dimethylanisole (1.0 equivalent), the amine (1.1-1.5 equivalents), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-120 °C).

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General workflow for the Buchwald-Hartwig amination.

Lithiation and Electrophilic Quench

The bromine atom of 4-Bromo-2,6-dimethylanisole can be exchanged with lithium to form a highly reactive organolithium species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

General Experimental Protocol:

-

Reaction Setup: To a solution of 4-Bromo-2,6-dimethylanisole (1.0 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere, add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.2 equivalents) dropwise.

-

Lithiation: Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Work-up: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Caption: Synthetic pathway via lithiation and electrophilic quench.

Conclusion

4-Bromo-2,6-dimethylanisole is a readily accessible and highly useful building block for the synthesis of a diverse array of organic molecules. Its participation in key cross-coupling reactions and organometallic transformations makes it an important tool for medicinal chemists and materials scientists. The steric hindrance provided by the ortho-methyl groups can influence the regioselectivity of reactions and the conformational properties of the resulting products. This guide provides a foundational understanding of the properties and reactivity of 4-Bromo-2,6-dimethylanisole, enabling researchers to effectively incorporate this versatile building block into their synthetic strategies.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethylanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Bromo-2,6-dimethylanisole

A foundational understanding of the physical and chemical properties of 4-Bromo-2,6-dimethylanisole is essential for predicting its solubility.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.347 g/mL at 25 °C |

| Boiling Point | 117-120 °C at 13 mmHg |

| Structure | A methoxy-substituted benzene ring with a bromine atom and two methyl groups. |

The molecular structure, characterized by a nonpolar aromatic ring and halogen substituent, alongside a weakly polar ether group, dictates its solubility behavior.

Qualitative Solubility Profile

Based on its chemical structure, 4-Bromo-2,6-dimethylanisole is expected to exhibit the following solubility characteristics:

-

High Solubility in Non-Polar and Moderately Polar Organic Solvents: The presence of the benzene ring and methyl groups contributes to significant non-polar character, facilitating dissolution in solvents with similar properties. It is anticipated to be readily soluble in common organic solvents such as:

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Aromatic hydrocarbons (e.g., toluene, benzene)

-

Halogenated solvents (e.g., dichloromethane, chloroform)

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

Alcohols (e.g., ethanol, methanol), although the polarity of the alcohol may slightly influence the degree of solubility.

-

-

Low Solubility in Water: The molecule's predominantly hydrophobic nature, owing to the large aromatic and alkyl components, results in poor solubility in water.[1] The polar ether group is insufficient to overcome the non-polar characteristics of the rest of the molecule to achieve significant aqueous solubility.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a reliable and accurate approach. This protocol is a standard method for determining the solubility of a liquid or solid solute in a given solvent.

Objective: To determine the saturation solubility of 4-Bromo-2,6-dimethylanisole in a specific organic solvent at a controlled temperature.

Materials:

-

4-Bromo-2,6-dimethylanisole (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromo-2,6-dimethylanisole to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas (e.g., nitrogen) can be used to accelerate this process, but care must be taken to avoid loss of the solute through splattering or sublimation.

-

Once the solvent has fully evaporated, place the container with the dried solute in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the container with the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-Bromo-2,6-dimethylanisole by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Calculation Formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of sample (mL)) * 100

Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / Volume of sample (L)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylanisole and the chosen solvent for specific handling and disposal instructions.

Visualizing Influencing Factors and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key factors influencing solubility and the experimental workflow for its determination.

References

Unlocking New Therapeutic Possibilities: A Technical Guide to the Research Potential of 4-Bromo-2,6-dimethylanisole

For Immediate Release

A Deep Dive into a Versatile Building Block for Novel Drug Discovery

This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the potential research applications of 4-Bromo-2,6-dimethylanisole. This readily available aromatic compound serves as a versatile scaffold for the synthesis of novel small molecules with significant therapeutic potential, particularly in the realms of kinase inhibition and the development of neurologically active agents. Its unique structural features offer advantages in overcoming common challenges in medicinal chemistry, such as metabolic instability and off-target toxicity associated with aniline-based compounds.

Core Compound Properties and Spectroscopic Data

4-Bromo-2,6-dimethylanisole is a brominated aromatic compound characterized by a methoxy group and two methyl groups ortho to the methoxy substituent.[1][2] The presence of the bromine atom at the para position provides a reactive handle for a variety of cross-coupling reactions, making it an ideal starting material for the synthesis of diverse compound libraries.[2]

Table 1: Physicochemical Properties of 4-Bromo-2,6-dimethylanisole

| Property | Value | Reference(s) |

| CAS Number | 14804-38-7 | [3] |

| Molecular Formula | C₉H₁₁BrO | [3] |

| Molecular Weight | 215.09 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 117-120 °C at 13 mmHg | [5] |

| Density | 1.347 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.5450 | [5] |

Table 2: Spectroscopic Data for 4-Bromo-2,6-dimethylanisole and a Key Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) | IR (cm⁻¹) | Reference(s) |

| 4-Bromo-2,6-dimethylanisole | 7.05 (s, 2H), 3.75 (s, 3H), 2.25 (s, 6H) | Predicted: 156.5, 132.0, 130.0, 117.0, 60.0, 20.0 | [M]+ 214/216 | Unavailable | Predicted based on similar structures |

| 4-Bromo-2,6-dimethylaniline | 7.04 (s, 2H), 3.53 (br s, 2H), 2.12 (s, 6H) | Unavailable | Unavailable | Unavailable | [6] |

Potential Research Area 1: Kinase Inhibitors for Oncology

The 2,6-dimethylanisole moiety presents a compelling scaffold for the development of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[7] Many existing kinase inhibitors utilize an aniline core; however, these can be susceptible to metabolic degradation and may exhibit off-target toxicities.[8]

The 2,6-dimethylanisole core offers a potential solution as a bioisosteric replacement for the aniline group. Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a well-established strategy in drug design to improve pharmacokinetic profiles and reduce toxicity.[8][9] The ortho-methyl groups on the anisole ring can provide steric hindrance that may enhance selectivity and reduce metabolism, while the methoxy group can participate in key hydrogen bonding interactions within the kinase active site.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic workflow for developing kinase inhibitors.

Potential Research Area 2: Modulators of Neurological Pathways

Substituted anisole derivatives have shown promise as modulators of various neurological targets. The structural rigidity and lipophilicity of the 2,6-dimethylanisole core make it an attractive starting point for the synthesis of compounds targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).

A key synthetic strategy in this area is the formation of a Grignard reagent from 4-Bromo-2,6-dimethylanisole. This powerful organometallic intermediate can then be reacted with a wide range of electrophiles to introduce diverse functional groups, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological activity.

Signaling Pathway for a Hypothetical Neurological Target:

Caption: GPCR signaling cascade modulated by a novel ligand.

Key Experimental Protocols

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[10]

General Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 4-Bromo-2,6-dimethylanisole (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Expected Yields: 60-95%, depending on the amine coupling partner.[11]

Suzuki-Miyaura Cross-Coupling

This reaction is highly effective for forming C-C bonds between aryl halides and boronic acids or esters.[12][13]

General Protocol:

-

To a reaction vessel, add 4-Bromo-2,6-dimethylanisole (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Heat the mixture with stirring (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Expected Yields: 70-98%.[14]

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from 4-Bromo-2,6-dimethylanisole opens up a vast array of synthetic possibilities.[5]

Experimental Workflow for Grignard Reaction:

Caption: Workflow for Grignard reagent synthesis and use.

General Protocol:

-

Activate magnesium turnings (1.2 eq) in an oven-dried flask under an inert atmosphere.

-

Add a solution of 4-Bromo-2,6-dimethylanisole (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

-

Once the Grignard reagent has formed, cool the solution (e.g., to 0 °C or -78 °C depending on the electrophile) and slowly add the desired electrophile (1.0-1.2 eq).

-

Allow the reaction to warm to room temperature and stir until complete.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified as needed.

Expected Yields: 50-90%, highly dependent on the electrophile used.

Conclusion and Future Directions

4-Bromo-2,6-dimethylanisole is a promising and under-explored starting material for the development of novel therapeutics. Its utility in synthesizing diverse libraries of compounds through robust and well-established chemical transformations makes it an attractive tool for medicinal chemists. The potential for this scaffold to serve as a bioisosteric replacement for aniline in kinase inhibitors warrants significant investigation. Furthermore, the accessibility of a wide range of derivatives via Grignard chemistry opens up exciting avenues for the discovery of new CNS-active agents. Future research should focus on the synthesis and biological evaluation of compound libraries based on the 2,6-dimethylanisole core to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 4. strem.com [strem.com]

- 5. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. cresset-group.com [cresset-group.com]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. benchchem.com [benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,6-dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives. These attributes make it an indispensable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science for the construction of biaryl scaffolds.

This document provides a detailed protocol for the Suzuki coupling reaction utilizing 4-Bromo-2,6-dimethylanisole, a sterically hindered aryl bromide. The presence of two methyl groups ortho to the bromine atom presents a synthetic challenge, often requiring specialized catalytic systems to achieve high yields. These application notes offer a robust starting point for researchers, detailing reaction setup, optimization strategies, and expected outcomes.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (4-Bromo-2,6-dimethylanisole) to form a palladium(II) intermediate. This step is often rate-limiting, especially with sterically hindered or electron-rich aryl halides.

-

Transmetalation: In the presence of a base, the organoboron reagent (an arylboronic acid in this protocol) transfers its organic moiety to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Considerations for a Sterically Hindered Substrate

The two ortho-methyl groups in 4-Bromo-2,6-dimethylanisole create significant steric hindrance around the reaction center. This can impede the oxidative addition step and the subsequent reductive elimination. To overcome these challenges, the use of bulky, electron-rich phosphine ligands (such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary. These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

Experimental Protocols

This section details a general protocol for the Suzuki coupling of 4-Bromo-2,6-dimethylanisole with various arylboronic acids. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents

-

4-Bromo-2,6-dimethylanisole

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Ligand (e.g., SPhos, XPhos, PPh₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Procedure

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 4-Bromo-2,6-dimethylanisole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (3-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of 4-Bromo-2,6-dimethylanisole with various arylboronic acids. The data is compiled from literature precedents for structurally similar sterically hindered aryl bromides and should be considered as a guideline for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12-18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 110 | 12 | 80-90 |

| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 75-85 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 80-90 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Note: Formation of 2,6-Dimethyl-4-methoxyphenylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from sterically hindered aryl halides, such as 4-Bromo-2,6-dimethylanisole, presents unique challenges due to the steric hindrance around the carbon-bromine bond, which can impede the reaction with magnesium metal. This application note provides a detailed protocol for the formation of 2,6-dimethyl-4-methoxyphenylmagnesium bromide, a valuable intermediate for the introduction of the 2,6-dimethyl-4-methoxyphenyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients. The protocol is adapted from established procedures for structurally similar sterically hindered aryl bromides.

Key Challenges and Solutions

The primary challenge in the formation of Grignard reagents from ortho-disubstituted aryl halides is the steric hindrance posed by the substituents flanking the bromine atom. This hindrance can significantly slow down or even prevent the insertion of magnesium into the carbon-bromine bond. To overcome this, several strategies are employed:

-

Choice of Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent over diethyl ether for the formation of Grignard reagents from less reactive aryl halides.[1][2] THF's higher boiling point allows for reactions to be conducted at elevated temperatures, and its superior solvating ability helps to stabilize the Grignard reagent as it forms.[2][3]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which inhibits the reaction.[4] Several methods can be used to activate the magnesium surface, including the use of chemical initiators like iodine or 1,2-dibromoethane, or mechanical methods such as stirring the magnesium turnings in the absence of solvent.[4]

-

Reaction Temperature: Due to the lower reactivity of sterically hindered halides, the reaction often requires heating to reflux in THF to proceed at a reasonable rate.

Experimental Protocol

This protocol details the formation of 2,6-dimethyl-4-methoxyphenylmagnesium bromide from 4-Bromo-2,6-dimethylanisole. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. All solvents and reagents should be anhydrous.

Materials:

-

4-Bromo-2,6-dimethylanisole (1.0 eq.)

-

Magnesium turnings (1.2 - 1.5 eq.)

-

Iodine (a single crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. The top of the condenser and the dropping funnel should be fitted with a gas inlet for an inert atmosphere.

-

Magnesium Activation: Place the magnesium turnings (1.2 - 1.5 eq.) into the reaction flask. Add a single crystal of iodine. The flask is gently heated under a flow of inert gas to sublime the iodine, which helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation of the Reaction: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of 4-Bromo-2,6-dimethylanisole (1.0 eq.) in the remaining anhydrous THF in the dropping funnel. Add a small amount (approx. 5-10%) of the 4-Bromo-2,6-dimethylanisole solution to the magnesium suspension. The reaction mixture may need to be gently warmed with a heat gun to initiate the reaction. Successful initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

-

Addition of the Aryl Halide: Once the reaction has initiated, add the remaining solution of 4-Bromo-2,6-dimethylanisole from the dropping funnel dropwise at a rate that maintains a steady but controlled reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling may be applied if necessary.

-

Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for 1-2 hours, or until most of the magnesium has been consumed.

-

Use of the Grignard Reagent: The resulting grey to brownish solution of 2,6-dimethyl-4-methoxyphenylmagnesium bromide is ready for use in subsequent reactions. The concentration of the Grignard reagent can be determined by titration before use.

Data Presentation

Quantitative data for the formation of Grignard reagents from sterically hindered aryl bromides analogous to 4-Bromo-2,6-dimethylanisole is summarized below. These values can provide an expected range for the yield of the target reaction.

| Aryl Bromide | Solvent | Initiator | Reaction Conditions | Yield of Grignard Reagent | Reference |

| Bromomesitylene | Diethyl Ether | Iodine | Reflux | 52-60% (in subsequent reaction) | [5] |

| Bromomesitylene | Diethyl Ether | Ethyl Bromide | Reflux | 84-86% (of carboxylated product) | [6] |

| 2-Bromomesitylene | THF | Not specified | Not specified | Commercially available as 1.0 M solution | [4] |

Visualizations

Experimental Workflow

Caption: Workflow for the formation of 2,6-dimethyl-4-methoxyphenylmagnesium bromide.

Factors Affecting Grignard Formation

Caption: Key factors and solutions for successful Grignard reagent formation.

References

- 1. leah4sci.com [leah4sci.com]

- 2. reddit.com [reddit.com]

- 3. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. 2-Mesitylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application of 4-Bromo-2,6-dimethylanisole in the Synthesis of Novel Analgesics: A Case Study on NaV1.8 Channel Blockers

Introduction

4-Bromo-2,6-dimethylanisole is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring a reactive bromine atom and two sterically hindering methyl groups ortho to a methoxy moiety, allows for selective functionalization and the introduction of a 2,6-dimethyl-4-methoxyphenyl scaffold into target molecules. This structural motif is of significant interest in drug discovery due to its potential to impart favorable pharmacokinetic and pharmacodynamic properties. This application note details the use of 4-Bromo-2,6-dimethylanisole in the synthesis of potent and selective antagonists of the voltage-gated sodium channel NaV1.8, a promising target for the development of novel non-opioid analgesics for the treatment of chronic pain.

Strategic Importance in Medicinal Chemistry

The 2,6-dimethylanisole moiety, accessible from 4-Bromo-2,6-dimethylanisole, can serve as a crucial pharmacophoric element. The methyl groups can provide conformational restriction and enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, thereby modulating target engagement.

A prime example of its application is in the development of selective inhibitors of the NaV1.8 sodium channel. The NaV1.8 channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[1][2][3] Selective blockers of NaV1.8 are therefore highly sought after as a new class of analgesics with a potentially improved side-effect profile compared to existing therapies.

Synthesis of a Key Intermediate: 4-Methoxy-2,6-dimethylphenylboronic Acid

A key step in the synthesis of certain NaV1.8 antagonists involves the preparation of 4-methoxy-2,6-dimethylphenylboronic acid from 4-Bromo-2,6-dimethylanisole. This boronic acid derivative serves as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the final bioactive molecule.

Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid